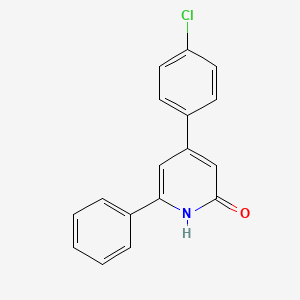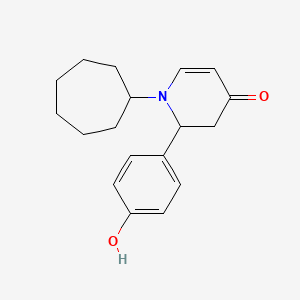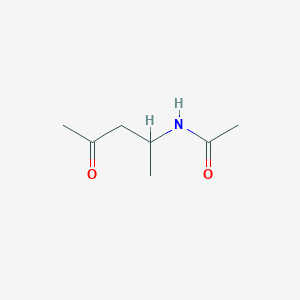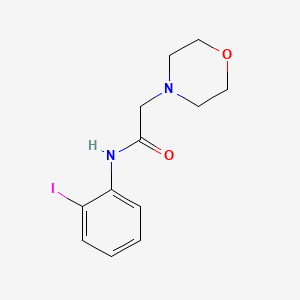
2(1H)-Pyridinone, 4-(4-chlorophenyl)-6-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(1H)-Pyridinone, 4-(4-chlorophenyl)-6-phenyl- is a heterocyclic compound that features a pyridinone core substituted with a 4-chlorophenyl group at the 4-position and a phenyl group at the 6-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2(1H)-Pyridinone, 4-(4-chlorophenyl)-6-phenyl- typically involves the following steps:
Starting Materials: The synthesis begins with the appropriate substituted anilines and benzaldehydes.
Cyclization: The key step involves the cyclization of these intermediates to form the pyridinone core. This can be achieved through various cyclization reactions, such as the Bischler-Napieralski reaction.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and microwave-assisted synthesis may be employed to enhance efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and chlorophenyl groups.
Reduction: Reduction reactions can be used to modify the pyridinone core or the substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under conditions such as acidic or basic environments.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce a variety of functional groups, leading to derivatives with different properties.
科学的研究の応用
2(1H)-Pyridinone, 4-(4-chlorophenyl)-6-phenyl- has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anticonvulsant, antimicrobial, and anticancer agent
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: It serves as an intermediate in the synthesis of more complex organic compounds and pharmaceuticals.
作用機序
The mechanism of action of 2(1H)-Pyridinone, 4-(4-chlorophenyl)-6-phenyl- involves its interaction with specific molecular targets:
類似化合物との比較
5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides: These compounds share the 4-chlorophenyl group and exhibit antiviral activity.
2-(1H-Indol-3-yl)quinazolin: This compound has a similar heterocyclic structure and is studied for its biological activities.
Uniqueness: 2(1H)-Pyridinone, 4-(4-chlorophenyl)-6-phenyl- is unique due to its specific substitution pattern on the pyridinone core, which imparts distinct chemical and biological properties. Its combination of a pyridinone core with both phenyl and chlorophenyl groups makes it a versatile scaffold for drug development and other applications.
特性
CAS番号 |
143968-99-4 |
|---|---|
分子式 |
C17H12ClNO |
分子量 |
281.7 g/mol |
IUPAC名 |
4-(4-chlorophenyl)-6-phenyl-1H-pyridin-2-one |
InChI |
InChI=1S/C17H12ClNO/c18-15-8-6-12(7-9-15)14-10-16(19-17(20)11-14)13-4-2-1-3-5-13/h1-11H,(H,19,20) |
InChIキー |
NFAMHRYCFRRNGI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=O)N2)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[[4-[(1-Cyanopropylamino)methyl]phenyl]methylamino]butanenitrile](/img/structure/B12564888.png)

![9-[2-(4-Phenylphenyl)phenyl]-10-[10-[2-(4-phenylphenyl)phenyl]anthracen-9-yl]anthracene](/img/structure/B12564903.png)

![N-[4-[4-(3-Methylphenyl)-2-propyl-1,3-thiazol-5-YL]-2-pyridyl]phenylacetamide](/img/structure/B12564914.png)
![N~1~-(2-{4-[2-(Trimethoxysilyl)ethyl]phenyl}ethyl)ethane-1,2-diamine](/img/structure/B12564928.png)


![5-[1,2,2,2-Tetrafluoro-1-(heptafluoropropoxy)ethyl]furan-2(5H)-one](/img/structure/B12564955.png)



![3-([2,2'-Bithiophen]-5-yl)-3-(thiophen-2-yl)-3H-naphtho[2,1-b]pyran](/img/structure/B12564979.png)

